molecular formula C16H18N2O4 B2555731 N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide CAS No. 2361671-79-4

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide

Cat. No.: B2555731
CAS No.: 2361671-79-4
M. Wt: 302.33
InChI Key: AHSSSGJFNMNXGZ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide is a synthetic organic compound that belongs to the class of amides This compound features a benzamide core with a substituted oxolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction between a benzoyl chloride and an amine derivative.

    Attachment of the Prop-2-enamide Group: The prop-2-enamide group can be attached through a Michael addition reaction or a similar conjugate addition reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzoic acid
  • N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzylamine

Uniqueness

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-13(19)17-11-7-5-10(6-8-11)14(20)18-12-9-16(2,3)22-15(12)21/h4-8,12H,1,9H2,2-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSSGJFNMNXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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